molecular formula C17H28O5 B8756346 Arteether

Arteether

Cat. No.: B8756346
M. Wt: 312.4 g/mol
InChI Key: NLYNIRQVMRLPIQ-BVCZABNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arteether (C₁₂H₂₈O₃) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from Artemisia annua (sweet wormwood). It is primarily used as an antimalarial agent, particularly for treating severe Plasmodium falciparum malaria. This compound exists in two epimeric forms: α-arteether and β-arteether, differentiated by their stereochemistry at the C-10 position . The β-isomer is more prevalent in therapeutic formulations due to its enhanced metabolic stability and efficacy . This compound acts via the generation of reactive oxygen species upon cleavage of its endoperoxide bridge, damaging parasitic membranes and proteins . It is administered intramuscularly, offering a lipid-soluble alternative to water-soluble derivatives like artesunate .

Properties

Molecular Formula

C17H28O5

Molecular Weight

312.4 g/mol

IUPAC Name

(4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

InChI

InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16?,17-/m1/s1

InChI Key

NLYNIRQVMRLPIQ-BVCZABNKSA-N

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)OC(CC3)(OO4)C)C)C

Canonical SMILES

CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Arteether belongs to the artemisinin-derived class of antimalarials. Key comparisons with structurally and functionally related compounds are outlined below:

Structural Comparison
Compound Core Structure Key Functional Groups Stereochemical Features
This compound Dihydroartemisinin + ethyl ether Endoperoxide, ether linkage β-isomer: J = 3.6 Hz (C-10 coupling)
Artemether Dihydroartemisinin + methyl ether Endoperoxide, methyl ether β-isomer dominant
Artesunate Dihydroartemisinin + succinate ester Endoperoxide, ester linkage Water-soluble, rapid hydrolysis to DHA
Dihydroartemisinin (DHA) Reduced artemisinin Endoperoxide, hydroxyl group Active metabolite of all artemisinin derivatives

Key Insights :

  • Ether vs. Ester Linkages: this compound and artemether contain ether linkages, enhancing lipid solubility and prolonged half-life compared to artesunate’s ester group, which improves aqueous solubility for intravenous use.
  • Stereochemical Stability : The β-configuration in this compound (J = 3.6 Hz) confers greater metabolic stability than α-arteether (J = 9.2 Hz) .
Pharmacological Properties
Parameter This compound Artemether Artesunate
Solubility Lipid-soluble Lipid-soluble Water-soluble
Half-life (t₁/₂) ~23–35 hours ~15–20 hours ~0.5–1 hour
Administration Intramuscular Oral/Intramuscular Intravenous/Intramuscular

Key Insights :

  • Artesunate’s rapid hydrolysis to DHA ensures faster parasite clearance but requires more frequent dosing .
Efficacy in Clinical Trials

Data from a multicentric trial of this compound (n = 211 patients) showed:

  • Parasite Clearance Time : 24–120 hours
  • Fever Clearance Time : 24–168 hours
  • Cure Rate : 93%
Compound Cure Rate (Severe Malaria) Parasite Clearance Time (hr) Notable Limitations
This compound 93% 24–120 Limited oral bioavailability
Artesunate 95% 12–24 Requires cold storage
Quinine 85% 48–72 Cardiotoxicity risks

Key Insights :

  • This compound’s efficacy is comparable to artesunate but lags in speed of action .
  • Quinine, a functionally similar alkaloid, has lower efficacy and higher toxicity .
Stability and Analytical Methods

A stability-indicating HPLC method for this compound revealed:

  • Degradation Conditions : Acidic, alkaline, oxidative, and photolytic environments produce distinct degradants .
  • Recovery Rate: 98–102% in bulk and nanoparticle formulations .
Compound Stability Under Heat/Humidity Primary Degradants
This compound Moderate Deoxythis compound, dimeric products
Artesunate Low (hydrolyzes rapidly) Dihydroartemisinin (DHA)

Key Insights :

  • This compound’s ether linkage improves stability over artesunate’s ester bond .
  • Nanoparticle formulations of this compound enhance stability and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.